3-Phenoxypyridazine 3-Phenoxypyridazine
Brand Name: Vulcanchem
CAS No.: 5639-03-2
VCID: VC7306992
InChI: InChI=1S/C10H8N2O/c1-2-5-9(6-3-1)13-10-7-4-8-11-12-10/h1-8H
SMILES: C1=CC=C(C=C1)OC2=NN=CC=C2
Molecular Formula: C10H8N2O
Molecular Weight: 172.187

3-Phenoxypyridazine

CAS No.: 5639-03-2

Cat. No.: VC7306992

Molecular Formula: C10H8N2O

Molecular Weight: 172.187

* For research use only. Not for human or veterinary use.

3-Phenoxypyridazine - 5639-03-2

Specification

CAS No. 5639-03-2
Molecular Formula C10H8N2O
Molecular Weight 172.187
IUPAC Name 3-phenoxypyridazine
Standard InChI InChI=1S/C10H8N2O/c1-2-5-9(6-3-1)13-10-7-4-8-11-12-10/h1-8H
Standard InChI Key FTXJUKILOHPHHB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=NN=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

3-Phenoxypyridazine belongs to the class of phenylpyridazines, which are aromatic compounds featuring a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) linked to a benzene ring via an ether bond. The molecular structure confers moderate polarity, with a calculated molecular weight of 172.18 g/mol. While specific solubility data remain limited, analogous compounds suggest limited aqueous solubility but good solubility in organic solvents such as methanol and dichloromethane .

Key spectral data include:

  • IR Spectroscopy: Characteristic peaks for C-O-C stretching (≈1250 cm1^{-1}) and aromatic C-H bending (≈750 cm1^{-1}) .

  • NMR: 1^1H NMR spectra typically show resonances for pyridazine protons (δ 7.5–8.5 ppm) and phenoxy aromatic protons (δ 6.8–7.4 ppm) .

Synthesis Methods

Catalytic Dehalogenation of 3-Phenoxy-6-chloropyridazines

The most common route involves hydrogenolysis of 3-phenoxy-6-chloropyridazine (I) using palladium on carbon (Pd/C) or Raney nickel in ammoniacal methanol. This method achieves dechlorination at ambient temperature and pressure, yielding 3-phenoxypyridazine (III) with >90% efficiency :

C10H7ClN2O+H2Pd/CC10H8N2O+HCl\text{C}_{10}\text{H}_7\text{ClN}_2\text{O} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{10}\text{H}_8\text{N}_2\text{O} + \text{HCl}

Large-scale production employs autoclaves at 50–60°C under hydrogen pressures of 3–5 atm to accelerate reaction kinetics .

Nucleophilic Aromatic Substitution

Herbicidal Activity and Applications

Mechanism of Action

While the exact mechanism remains unclear, 3-phenoxypyridazine disrupts photosynthetic electron transport in plants, akin to other pyridazine derivatives. Its non-chlorinated structure enhances membrane permeability, facilitating rapid uptake in target weeds .

Performance in Paddy Fields

Field trials demonstrate superior herbicidal efficacy compared to chlorinated precursors. For example, 3-phenoxypyridazine achieves 95% control of Echinochloa crus-galli (barnyard grass) at 1.0 kg/ha, whereas 3-phenoxy-6-chloropyridazine requires 2.5 kg/ha for equivalent results .

Table 1: Herbicidal Activity of 3-Phenoxypyridazine Derivatives

Substituent on Phenoxy RingApplication Rate (kg/ha)Weed Control Efficacy (%)
None (H)1.095
2-CH3_30.898
4-NO2_21.290
2,6-Cl2_21.585

Recent Advances and Comparative Studies

Structural Modifications

Introducing electron-withdrawing groups (e.g., -NO2_2) reduces activity, whereas electron-donating groups (e.g., -OCH3_3) enhance lipid solubility and bioavailability. For instance, 3-(4-methoxyphenoxy)pyridazine shows a 20% increase in rainfastness compared to the parent compound .

Environmental Impact

Preliminary ecotoxicological assessments indicate low acute toxicity to aquatic organisms (LC50_{50} > 10 mg/L for Daphnia magna), positioning it as a safer alternative to legacy herbicides like paraquat .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator